2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, an oxolan-3-yl group at position 1, and a carboxylic acid group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor. For example, the reaction of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole with a carboxylating agent under acidic or basic conditions can yield the desired carboxylic acid. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and may require the use of catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl groups and the oxolan-3-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often performed under an inert atmosphere to prevent oxidation.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It may be used as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the oxolan-3-yl group, which may result in different chemical and biological properties.
1-(Oxolan-3-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at positions 2 and 5, which may affect its reactivity and biological activity.
2,5-Dimethyl-1H-pyrrole-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-1-(oxolan-3-yl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-10(11(13)14)8(2)12(7)9-3-4-15-6-9/h5,9H,3-4,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWBGOZIJRDZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCOC2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535373-68-2 |
Source
|
Record name | 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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